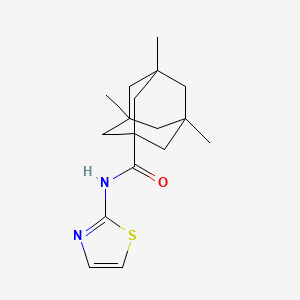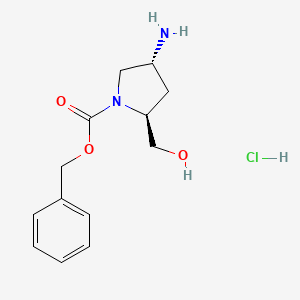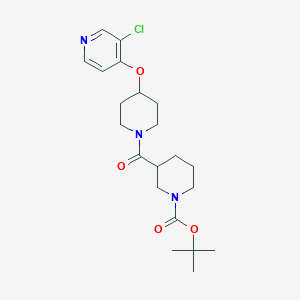
N-(2,5-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2,5-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural features, such as tetrazole and butanamide moieties, which are known for their biological activities. For instance, the first paper discusses the synthesis of butanamides with a tetrazolylthio moiety and their gastric acid antisecretory activity . The second paper focuses on the synthesis of butanamide derivatives with oxadiazolylthio moieties as lipoxygenase inhibitors . These studies suggest that the compound may also possess interesting biological properties due to the presence of similar functional groups.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the conversion of organic acids into esters, hydrazides, and then into the desired heterocyclic thiols before final coupling with a halogenated butanamide . Although the exact synthesis of this compound is not detailed, it is likely to involve similar synthetic strategies, such as the formation of the tetrazole ring, functionalization of the phenyl rings, and final amide coupling.
Molecular Structure Analysis
The molecular structure of compounds with tetrazole and butanamide groups is significant due to the potential for hydrogen bonding and other intermolecular interactions. The tetrazole ring is a bioisostere for the carboxylate group and can engage in similar hydrogen bonding patterns, which may be crucial for the biological activity of these compounds . The presence of substituents on the phenyl rings, such as methoxy and hydroxy groups, can also influence the compound's binding affinity and selectivity towards biological targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds typically involves interactions with biological macromolecules. The tetrazole moiety can mimic the carboxylate group in enzyme active sites, potentially leading to inhibition or modulation of enzyme activity . The butanamide linkage is a common structural feature in many bioactive compounds and can be involved in the formation of hydrogen bonds with proteins. The specific reactivity of this compound would need to be studied in the context of its target enzymes or receptors.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups. The tetrazole ring imparts a degree of acidity, which can affect the compound's solubility and distribution within biological systems . The lipophilicity of the compound is affected by the presence of methoxy and dimethyl groups, which can enhance membrane permeability. The overall physicochemical profile of these compounds is crucial for their pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME).
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-11-4-5-12(2)15(8-11)20-19(26)14(18-21-23-24-22-18)9-13-6-7-16(25)17(10-13)27-3/h4-8,10,14,25H,9H2,1-3H3,(H,20,26)(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUBBLAPBRMNRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(CC2=CC(=C(C=C2)O)OC)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(furan-2-yl)-5-(2-methylbenzyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3019462.png)
![N-(2-ethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3019463.png)


![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B3019470.png)

![1-[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B3019473.png)
![Ethyl 4,6-dioxo-1-{[3-(trifluoromethyl)anilino]carbonyl}-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B3019474.png)
![N-[(2-Methyl-6-pyrrolidin-1-ylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B3019475.png)

![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3019480.png)
![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3019482.png)
![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B3019484.png)
